N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-16(13-8-5-9-14(13)21-22)10-19-17(23)15-11-24-18(20-15)12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSIAVWADHBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 306.39 g/mol. The compound features a thiazole ring connected to a phenyl group and a tetrahydrocyclopentapyrazole moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent functionalization to introduce the tetrahydrocyclopentapyrazole moiety. The synthesis process has been optimized for yield and purity, often achieving over 95% purity in laboratory settings .
Anticancer Activity
Research indicates that derivatives of 2-phenylthiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain substituted 2-phenylthiazole derivatives possess IC50 values less than 10 μg/mL against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines . The presence of electronegative substituents such as fluorine enhances the anticancer activity by increasing lipophilicity and improving membrane permeability .
Antifungal Activity
In vitro studies have demonstrated that some thiazole derivatives exhibit antifungal properties against pathogens like Candida albicans and Candida parapsilosis. For example, one study reported an MIC value of 1.23 μg/mL for a related thiazole derivative against C. parapsilosis, comparable to ketoconazole . The mechanism of action is believed to involve inhibition of key enzymes in fungal metabolism.
Antimicrobial Activity
The compound has also shown promise in antimicrobial assays. Initial qualitative screening indicated modest antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. Quantitative assays revealed MIC values as low as 2 μg/mL for certain derivatives .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring in modulating biological activity. For instance:
- Electronegative Substituents : Compounds with fluorine or chlorine at the para position exhibited enhanced activity due to increased electron density.
- Alkyl Substituents : Variations in alkyl chain length and branching also influenced potency against cancer cell lines.
Case Studies
- Anticancer Evaluation : A series of substituted thiazole derivatives were tested against multiple cancer cell lines. The study found that specific substitutions led to significant increases in cytotoxicity, particularly in compounds with methoxy or fluoro groups .
- Antifungal Mechanism : A molecular docking study revealed that certain thiazole derivatives bind effectively to the active site of CYP51, an enzyme critical for fungal sterol biosynthesis. This interaction suggests a potential mechanism for their antifungal activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide exhibit antimicrobial properties.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Type | Target Bacteria | Activity Level |
|---|---|---|
| Pyrazole Derivatives | Staphylococcus aureus (G+) | Active |
| Pyrazole Derivatives | Escherichia coli (G-) | Moderate |
| Pyrazole Derivatives | Pseudomonas aeruginosa (G-) | Active |
Studies have shown that these derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.
Anti-inflammatory Properties
In silico studies have suggested that derivatives of this compound may act as inhibitors for certain enzymes involved in inflammatory processes. For example, molecular docking studies indicate potential inhibitory activity against 5-lipoxygenase, an enzyme implicated in inflammatory responses .
Anticancer Potential
Recent investigations into pyrazole derivatives have revealed promising anticancer activity. In vitro studies demonstrated that certain compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Insecticidal Activity
The compound has been evaluated for its insecticidal properties against agricultural pests. A series of tests showed significant lethality against common pests at low concentrations.
Table 2: Insecticidal Efficacy Against Agricultural Pests
| Compound ID | Concentration (µg/ml) | Lethality (%) |
|---|---|---|
| B1 | 400 | 100 |
| B2 | 25 | >70 |
| D4 | 400 | 100 |
These findings suggest that the compound may serve as an effective biopesticide, potentially reducing the reliance on traditional chemical pesticides.
Fungicidal Properties
Similar structural compounds have also been tested for fungicidal activity. Preliminary results indicate effectiveness against various fungal pathogens affecting crops, suggesting a dual role in pest management strategies .
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability.
Table 3: Mechanical Properties of Polymer Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 30 | 5 |
| With Additive | 45 | 10 |
The addition of this compound to polymers has been shown to improve tensile strength and flexibility, making it suitable for applications in packaging and construction materials .
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives demonstrated notable activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations indicating strong potential for development into antimicrobial agents.
Case Study 2: Insecticidal Testing
Research involving a series of pyrazole-based insecticides showed high efficacy against pests in agricultural settings. The lethality rates were assessed through bioassays, indicating strong potential for pest management applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
